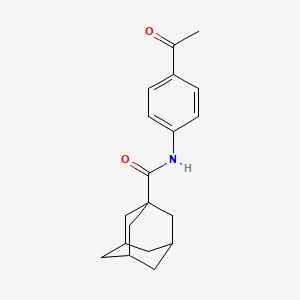

N-(4-acetylphenyl)adamantane-1-carboxamide

Description

N-(4-acetylphenyl)adamantane-1-carboxamide is an adamantane-based carboxamide derivative featuring a 4-acetylphenyl substituent. Adamantane, a diamondoid hydrocarbon, confers exceptional rigidity and thermal stability, making its derivatives valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(4-acetylphenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-12(21)16-2-4-17(5-3-16)20-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMRQHBDPMLFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane derivatives with acetylphenyl compounds under specific conditions. One common method includes the acylation of adamantane-1-carboxylic acid with 4-acetylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-acetylphenyl)adamantane-1-carboxamide is a chemical compound with diverse applications in scientific research, including uses in chemistry, biology, medicine, and industry [1, 3]. It combines an adamantane core with an acetylphenyl group and a carboxamide functional group. The adamantane component provides stability, while the acetylphenyl group enhances interactions with biological targets, making it valuable in medicinal chemistry.

Scientific Research Applications

- Chemistry this compound is a building block for synthesizing complex molecules, particularly in developing new materials and catalysts.

- Biology Its unique structure makes it suitable for studying molecular interactions and biological pathways. Compounds with similar structures interact with enzymes and receptors involved in metabolic processes.

- Medicine Adamantane derivatives are known for antiviral and neuroprotective properties, making this compound interesting for drug discovery and development. It can be used to treat inflammation, chronic inflammation, pain, rheumatoid arthritis, osteoarthritis, and osteoporosis .

- Industry this compound can be used to produce advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Further Research

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are summarized below:

Functional Implications

- Electron Effects: Fluorophenyl (electron-withdrawing) and ethoxyphenyl (electron-donating) groups modulate electronic density, affecting reactivity and solubility .

Biological and Material Applications :

Biological Activity

N-(4-acetylphenyl)adamantane-1-carboxamide is a synthetic compound that combines an adamantane core with an acetylphenyl substituent and a carboxamide functional group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features a cage-like adamantane structure, known for its stability and ability to enhance the interaction with biological targets. The synthesis typically involves several steps, including the reaction of adamantane-1-carboxylic acid with acetic anhydride, leading to the formation of the acetyl derivative. The presence of the acetyl group is significant as it may influence solubility and biological activity.

This compound's biological effects are primarily mediated through its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or modulate receptor activity, influencing cellular signaling processes. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. In studies assessing the in vitro activity against various bacterial strains and fungi, compounds derived from adamantane have shown broad-spectrum efficacy. For instance, derivatives tested against Gram-positive and Gram-negative bacteria demonstrated potent activity, particularly against Candida albicans .

Table 1: Antimicrobial Efficacy of Adamantane Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | 32 µg/mL |

| N-(4-methylphenyl)adamantane-1-carboxamide | Pseudomonas aeruginosa | 16 µg/mL |

| N-(4-chlorophenyl)adamantane-1-carboxamide | Candida albicans | 8 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has been tested against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, demonstrating IC50 values below 10 µM, indicating potent activity .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa | <10 | Potent |

| MCF-7 | <10 | Potent |

| HCT-116 | 15 | Moderate |

| HepG-2 | 20 | Moderate |

| PC-3 | 30 | Weak |

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various adamantane derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against multiple microbial strains, highlighting its potential as a therapeutic agent .

Study on Anticancer Effects

Another research article investigated the antiproliferative effects of adamantane derivatives in cancer therapy. The study found that this compound significantly inhibited the growth of HeLa cells in a dose-dependent manner, suggesting its potential utility in cancer treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.